molecular formula C28H26ClN3O B4080400 N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide

Cat. No. B4080400
M. Wt: 456.0 g/mol
InChI Key: VXKIKADDSFYUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide, also known as BPN-14770, is a small molecule drug that has been developed for the treatment of neurological disorders. It is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. BPN-14770 has been shown to have neuroprotective and cognitive-enhancing effects in preclinical studies, and is currently being evaluated in clinical trials for the treatment of Alzheimer's disease and Fragile X syndrome.

Mechanism of Action

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide is a selective inhibitor of PDE4D, an enzyme that hydrolyzes cAMP in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway plays a critical role in regulating synaptic plasticity, neuronal survival, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Increased cAMP levels in the brain
- Activation of the PKA signaling pathway
- Increased levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and synaptic plasticity
- Reduced levels of oxidative stress and inflammation
- Protection against neuronal apoptosis
- Enhancement of cognitive function, including learning and memory

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide for lab experiments is its selectivity for PDE4D. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other PDE isoforms or signaling pathways. This compound is also relatively stable and can be administered orally, which makes it a convenient tool for preclinical studies.
One limitation of this compound is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in some experimental settings, and may require higher doses or longer treatment periods to achieve significant effects. Another limitation is the lack of data on the drug's safety and tolerability in humans, which may restrict its use in clinical research.

Future Directions

There are several potential future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide and related compounds. These include:
- Further preclinical studies to elucidate the drug's mechanism of action and optimize its pharmacological properties
- Clinical trials to evaluate the safety and efficacy of this compound in patients with Alzheimer's disease and Fragile X syndrome
- Evaluation of this compound in other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis
- Development of more potent and selective PDE4D inhibitors, based on the structure of this compound
- Investigation of the potential use of this compound as a cognitive enhancer or neuroprotective agent in healthy individuals or aging populations.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide has been the subject of extensive preclinical research, including in vitro and in vivo studies in animal models of neurological disorders. These studies have demonstrated the drug's ability to increase cAMP levels in the brain, improve synaptic plasticity, and enhance cognitive function. This compound has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-chloronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O/c29-27-11-5-8-24-25(27)9-4-10-26(24)28(33)30-22-12-14-23(15-13-22)32-18-16-31(17-19-32)20-21-6-2-1-3-7-21/h1-15H,16-20H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKIKADDSFYUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.